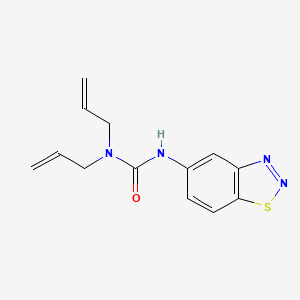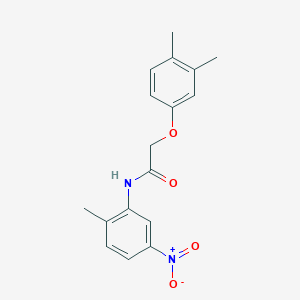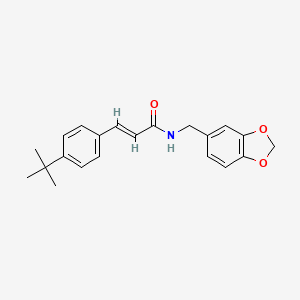![molecular formula C18H17NOS B5750810 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone](/img/structure/B5750810.png)
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1980s and has since gained popularity among researchers due to its psychoactive properties. MIPT has been found to have a similar chemical structure to other tryptamines such as DMT and psilocybin, which are known for their hallucinogenic effects.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone is not fully understood, but it is believed to involve the activation of the serotonin receptors in the brain. This compound has been shown to increase the levels of serotonin in the brain, which can lead to changes in mood, perception, and cognition. It is also believed to have an impact on the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other tryptamines. It has been found to induce a state of altered consciousness characterized by hallucinations, changes in perception, and alterations in mood and thought processes. This compound has also been shown to have an impact on physiological functions such as heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also limitations to its use in laboratory experiments. This compound is a controlled substance in many countries, which can make it difficult to obtain for research purposes. It is also known to have a high potential for abuse, which can make it difficult to control in laboratory settings.
Zukünftige Richtungen
There are several future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. This compound has been shown to have a positive impact on mood and cognition, which could make it a promising candidate for drug development. Another area of interest is its potential use as a research tool for studying the neurobiology of consciousness and altered states of consciousness. This compound has been shown to induce hallucinations and changes in perception, which could provide valuable insights into the workings of the brain. Finally, there is a need for further research into the safety and efficacy of this compound, particularly in terms of its potential for abuse and addiction.
Synthesemethoden
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone involves a multi-step process that starts with the reaction of 2-methylindole with 4-methylthiophenol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions that involve the use of reagents such as acetic anhydride, sodium hydride, and hydrogen chloride. The final product is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1H-indol-3-yl)-2-[(4-methylphenyl)thio]ethanone has been studied extensively in the field of neuroscience and pharmacology due to its potential therapeutic effects. It has been found to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and behavior. This compound has also been shown to have a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other hallucinogenic drugs such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-7-9-14(10-8-12)21-11-17(20)18-13(2)19-16-6-4-3-5-15(16)18/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHFZHRQBTUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)
![cyclopropyl{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5750777.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5750805.png)
![2-bromo-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5750819.png)



